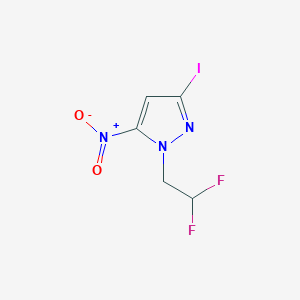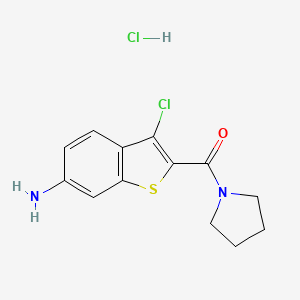![molecular formula C18H18F3N3O3 B12226784 5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12226784.png)
5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group, a pyrrolidinyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, including the formation of the pyrrolidinyl and pyrrole rings, followed by the introduction of the trifluoroethyl and phenyl groups. Common reagents used in these reactions include trifluoroacetic anhydride, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its trifluoroethyl group is particularly useful in probing enzyme active sites and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the pyrrolidinyl and phenyl groups contribute to the overall stability and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-pyrrole-1,3-dione
- 5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The trifluoroethyl group provides enhanced stability and reactivity, while the pyrrolidinyl and phenyl groups contribute to its overall versatility in various applications.
Properties
Molecular Formula |
C18H18F3N3O3 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)10-22-7-6-14(17(22)27)23-8-12-13(9-23)16(26)24(15(12)25)11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
InChI Key |
FBIFVGGGPDYSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1N2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B12226705.png)
![4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12226709.png)
![[2-(4-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12226719.png)
![3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-on e](/img/structure/B12226740.png)
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12226743.png)
![5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12226745.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12226757.png)

![2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12226766.png)
![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12226777.png)
![5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12226783.png)

![[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12226799.png)
